![molecular formula C26H24ClN3O4 B2394695 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one CAS No. 1029764-73-5](/img/structure/B2394695.png)
4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one
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Description
Chemical Reactions Analysis
The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. The presence of the 1,2,4-oxadiazole and indole rings in the compound could contribute to its aromaticity and potentially its reactivity .Scientific Research Applications
Synthesis and Biological Activity
This chemical compound is involved in the synthesis of various hybrid molecules, particularly those containing a tryptamine moiety. These synthesized compounds are significant due to their potential antimicrobial activities. For instance, Bektaş et al. (2010) synthesized a range of compounds starting from acid hydrazides, which were then screened for antimicrobial activities, with some demonstrating effectiveness against test microorganisms (Bektaş, Demirbaş, Demirbas, & Karaoglu, 2010).
Antimicrobial and Antioxidant Properties
Several studies have synthesized new molecules containing azole moieties, like 1,2,4-triazole-3-one, and investigated their biological activities, including antimicrobial, antilipase, and antiurease activities. Ceylan et al. (2014) noted that some of these synthesized compounds showed significant antimicrobial and other biological activities (Ceylan et al., 2014). Similarly, George et al. (2010) synthesized derivatives and evaluated their antioxidant activity, finding some compounds to be effective (George, Sabitha, Kumar, & Ravi, 2010).
Corrosion Inhibition Properties
The derivatives of 4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one have been studied for their corrosion inhibition properties. Ammal et al. (2018) explored the effectiveness of these derivatives in preventing corrosion of mild steel in sulfuric acid. They found that these compounds act as effective corrosion inhibitors, forming a protective layer on the steel surface (Ammal, Prajila, & Joseph, 2018).
Analgesic and Anti-inflammatory Activities
There is also research into the potential analgesic and anti-inflammatory properties of these compounds. Dewangan et al. (2016) synthesized new derivatives linked to the quinazolin-4-one ring and evaluated them for analgesic and anti-inflammatory activities in animal models. Some derivatives showed significant efficacy in these areas (Dewangan, Verma, Nakhate, Tripathi, Kashyap, & Dhongade, 2016).
properties
IUPAC Name |
3-[(4-chlorobenzoyl)amino]-N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-1H-indole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O4/c1-15-4-10-20-19(12-15)23(30-25(31)17-6-8-18(27)9-7-17)24(29-20)26(32)28-14-16-5-11-21(33-2)22(13-16)34-3/h4-13,29H,14H2,1-3H3,(H,28,32)(H,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOMGLPHDGCEJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=C(C=C3)Cl)C(=O)NCC4=CC(=C(C=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one |
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